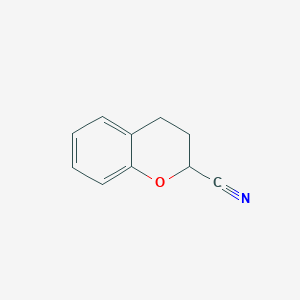
Chroman-2-carbonitrile
Cat. No. B3043648
Key on ui cas rn:
89197-58-0
M. Wt: 159.18 g/mol
InChI Key: PSODBWOLLYALSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04268446
Procedure details


23.7 g (0.338 mole) of methyl vinyl ketone were added over 5 minutes to a solution of 9.7 g (0.36 mole) of liquid hydrocyanic acid and 34 g of nitromethane whilst stirring, and thereafter 0.5 g of triethylamine was added slowly, first at -20° C. and then at -25° C. The reaction mixture was then kept at -20° C. for 1.5 hours. After acidifying the mixture with 1 g of phosphoric acid, 51.4 g (0.338 mole) of trimethylhydroquinone and 180 g of toluene were added, and 23.0 g (0.338 mole) of BF3 were then passed in over 1.5 hours at -10° C. After stirring for one hour at -5° C., the mixture was brought to room temperature and stirred for 5 hours. Working up by the method described in Example 1 gave pure 2-cyanochromane in 78% yield.

[Compound]
Name
liquid
Quantity
9.7 g
Type
reactant
Reaction Step One








Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].C#[N:7].P(=O)(O)(O)O.C[C:14]1[C:15](O)=[C:16](C)[C:17](C)=[C:18]([CH:20]=1)O.B(F)(F)F>C1(C)C=CC=CC=1.C(N(CC)CC)C.[N+](C)([O-])=O>[C:5]([CH:3]1[CH2:1][CH2:2][C:18]2[C:20](=[CH:14][CH:15]=[CH:16][CH:17]=2)[O:4]1)#[N:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
[Compound]
|
Name
|
liquid
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C#N
|
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
51.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Step Four
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at -25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were then passed in over 1.5 hours at -10° C
|
|
Duration
|
1.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for one hour at -5° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 hours
|
|
Duration
|
5 h
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1OC2=CC=CC=C2CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
